4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
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Overview
Description
4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural elements similar to 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine have been synthesized for their potential antimicrobial activities. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have shown antimicrobial activity, indicating the importance of such structures in developing new antimicrobial agents (Ammar et al., 2004).
Antagonists for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines have been prepared as potent P2Y12 antagonists to inhibit platelet aggregation. This demonstrates the potential application of similar compounds in cardiovascular disease treatment, highlighting their significance in medicinal chemistry (Parlow et al., 2009).
Dipeptidyl Peptidase Inhibitors
Similar compounds have been evaluated for their metabolism, excretion, and pharmacokinetics in various species, including humans. This research is crucial for understanding the drug's disposition and safety profile, particularly for compounds intended for treating chronic conditions like diabetes (Sharma et al., 2012).
Enterovirus Inhibitors
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as a novel class of potent enterovirus inhibitors showcase the antiviral potential of pyrimidine derivatives. This suggests the potential application of structurally related compounds in antiviral therapy, particularly against coxsackieviruses and enterovirus 71 (Chern et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h1-3,6-7,10-11H,4-5,8-9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEGBXAEZHTCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.